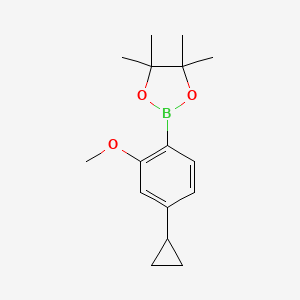

2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a cyclopropyl group attached to a methoxy-substituted phenyl ring, which is further connected to a boronic ester group.

Properties

IUPAC Name |

2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-8-12(11-6-7-11)10-14(13)18-5/h8-11H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYXAYAMJASCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Boronic Acid Formation: The starting material, 4-cyclopropyl-2-methoxyphenol, undergoes a reaction with a boronic acid derivative under mild conditions to form the boronic ester.

Protection and Activation: The phenol group is protected using a suitable protecting group, followed by activation of the boronic acid derivative using a halogenating agent.

Coupling Reaction: The activated boronic acid derivative is then coupled with a suitable organohalide in the presence of a palladium catalyst to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organohalide (e.g., aryl bromide or iodide).

Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products Formed:

Biaryls: The primary product of Suzuki-Miyaura coupling is biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis for constructing biaryl compounds through cross-coupling reactions. Biology: It is employed in the synthesis of biologically active molecules, including potential drug candidates. Medicine: The biaryl compounds formed using this reagent can serve as intermediates in the synthesis of pharmaceuticals. Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action involves the formation of a palladium-boron complex, which facilitates the transmetalation step in the Suzuki-Miyaura coupling reaction. The boronic acid derivative transfers the organic group to the palladium catalyst, which then transfers it to the organohalide, forming the biaryl product.

Molecular Targets and Pathways:

Palladium Catalysis: The palladium catalyst plays a crucial role in the transmetalation and reductive elimination steps.

Biaryl Formation Pathway: The formation of biaryl compounds involves the coupling of two aromatic rings through the palladium-catalyzed reaction.

Comparison with Similar Compounds

Boronic Acids: Other boronic acids used in cross-coupling reactions, such as phenylboronic acid and 4-methoxyphenylboronic acid.

Organoboron Reagents: Similar organoboron reagents used in Suzuki-Miyaura coupling, such as 4-cyclopropyl-2-methoxyphenylboronic acid.

Uniqueness: 2-(4-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific structural features, which enhance its reactivity and stability in cross-coupling reactions compared to other boronic acid derivatives.

Biological Activity

2-(4-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1443377-33-0) is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for drug development based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 274.2 g/mol. The structure features a dioxaborolane ring which is known for its reactivity in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of the cyclopropyl and methoxy groups may influence its biological activity by modulating solubility and interaction with biological targets.

Antiviral Properties

Research indicates that compounds similar to 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit antiviral properties. A study on non-nucleoside inhibitors of Hepatitis C virus (HCV) reported that certain structural modifications in related compounds enhanced their efficacy against the NS5B polymerase enzyme, crucial for viral replication. While specific data on the compound is limited, its structural attributes suggest potential activity against similar viral targets .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been highlighted in various studies. For instance, the inhibition of cytochrome P450 enzymes (CYPs) is a common mechanism through which many drug candidates exert their effects. Although specific inhibitory data for this compound is not yet published, related compounds have shown significant inhibition of CYP3A4 and other isoforms . Such interactions can lead to important drug-drug interactions (DDIs), affecting the metabolism of co-administered medications.

Cytotoxicity and Anticancer Activity

Preliminary investigations into structurally similar compounds have demonstrated cytotoxic effects against cancer cell lines while sparing non-tumorigenic cells. For example, derivatives containing dioxaborolane structures have been shown to inhibit the growth of various cancer cell lines at micromolar concentrations without affecting healthy cells . This selectivity is crucial for developing safer therapeutic agents.

Case Studies

While specific studies on 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are scarce, relevant case studies involving similar compounds provide insights into its potential applications:

- Study on NS5B Inhibitors :

- Cytotoxicity Assessment :

Research Findings Summary Table

| Compound | Target | Activity | EC50 / IC50 | Notes |

|---|---|---|---|---|

| Similar Compound A | NS5B (HCV) | Inhibition | < 50 nM | Potent in enzymatic assays |

| Similar Compound B | CYP3A4 | Inhibition | 0.34 µM | Time-dependent inhibition observed |

| Related Derivative C | Cancer Cells | Cytotoxicity | 10 µM | Selective against tumorigenic cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.